Hexestrol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

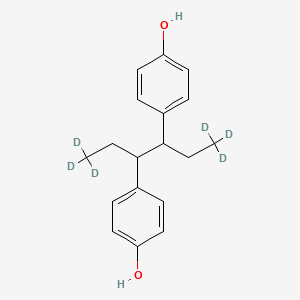

4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical Cornerstone: A Technical Guide to Hexestrol-d6 in Research

This guide provides an in-depth exploration of Hexestrol-d6, a deuterated analog of the synthetic non-steroidal estrogen, Hexestrol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of this compound in enhancing the accuracy and reliability of quantitative analytical methods. We will delve into its chemical characteristics, synthesis, and primary application as an internal standard in mass spectrometry-based assays, providing both theoretical understanding and practical, field-proven insights.

Introduction to this compound: Beyond the Unlabeled Analog

Hexestrol is a synthetic non-steroidal estrogen that has been studied for its estrogenic and potential carcinogenic properties.[1] To accurately quantify its presence in biological and environmental matrices, a stable, isotopically labeled internal standard is indispensable. This compound, a deuterated form of Hexestrol, serves this crucial role.[]

Chemical Profile:

| Property | Value | Source |

| Formal Name | 4,4'-(hexane-3,4-diyl-2,2,3,4,5,5-d6)diphenol | [3] |

| CAS Number | 1219798-48-7 | [3] |

| Molecular Formula | C₁₈H₁₆D₆O₂ | [3][4] |

| Molecular Weight | 276.4 g/mol | [3] |

| Synonyms | Hexoestrol-d6, meso-Hexestrol-d6 | [3] |

The incorporation of six deuterium atoms into the hexane backbone of the molecule results in a compound that is chemically identical to Hexestrol in its reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This key difference is the foundation of its utility in isotope dilution mass spectrometry.

Synthesis of this compound:

The synthesis of deuterated stilbene derivatives like this compound can be achieved through various organic synthesis routes. A plausible approach involves the reductive coupling of deuterated propiophenone precursors, followed by hydrogenation.[]

The Gold Standard: this compound in Isotope Dilution Mass Spectrometry

The primary and most critical application of this compound in research is its use as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).[] IDMS is a reference quantitative technique that combines the high selectivity of mass spectrometry with the precision of using an isotopically labeled internal standard.[5]

The Principle of Isotope Dilution:

The core principle of IDMS is the addition of a known amount of the isotopically labeled analyte (this compound) to a sample containing the unlabeled analyte of interest (Hexestrol) at the earliest stage of sample preparation. The labeled standard, being chemically identical to the native analyte, experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analytical process. By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled internal standard, an accurate quantification of the native analyte can be achieved, irrespective of sample loss during preparation.

Sources

A Technical Guide to Hexestrol-d6: Structure, Properties, and Applications in Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hexestrol-d6, a deuterated internal standard essential for the quantitative analysis of the synthetic estrogen, Hexestrol. We will delve into its chemical characteristics, analytical methodologies, and critical applications in regulated bioanalysis and research, offering field-proven insights to support advanced scientific endeavors.

Introduction: The Role of Isotopic Labeling in Bioanalysis

Hexestrol is a non-steroidal synthetic estrogen that has been studied for its hormonal activity. In modern drug development and toxicology, the precise quantification of such compounds in biological matrices is paramount. This compound is the deuterated analog of Hexestrol, where six hydrogen atoms on the ethyl side chains have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.

The key advantage of using a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical behavior to the analyte (Hexestrol) during sample extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This co-elution and differential detection allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target analyte.

Chemical Structure and Physicochemical Properties

This compound, or 4,4'-(1,2-Diethylethane-1,2-diyl-d6)diphenol, possesses a core structure of two phenyl rings connected by a hexane backbone. The deuterium labeling is specifically on the two ethyl groups.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for method development, particularly for selecting appropriate solvents and storage conditions.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₆D₆O₂ | N/A |

| Exact Mass | 276.21 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | -20°C, protected from light | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO | N/A |

Synthesis and Quality Control

The synthesis of this compound typically involves the catalytic deuteration of a suitable precursor. A common strategy is the reduction of Dienestrol using deuterium gas (D₂) over a palladium catalyst.

Figure 2: Generalized workflow for the synthesis of this compound.

Quality Control and Characterization

Post-synthesis, rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence and location of deuterium. ¹³C NMR provides the carbon skeleton fingerprint.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact mass of the molecule, confirming the incorporation of six deuterium atoms. The isotopic purity is also assessed by examining the relative intensities of the M+1, M+2, etc., peaks.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Hexestrol in biological matrices such as plasma, urine, or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Hexestrol in Human Plasma

This protocol outlines a typical workflow for a validated bioanalytical method. The choice of a protein precipitation extraction is based on its speed and efficiency for this type of analyte.

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly. The internal standard is added early to account for variability throughout the entire sample preparation process. c. Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube or a 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Methanol b. Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). Negative mode is often preferred for phenolic compounds as they readily deprotonate.

MRM Transitions

The selection of specific precursor-to-product ion transitions is crucial for the selectivity and sensitivity of the assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Hexestrol | 269.1 | 133.1 | Negative |

| This compound (IS) | 275.2 | 133.1 | Negative |

The shared product ion (133.1) arises from a common fragmentation pathway of the core phenolic structure, which is an acceptable practice when the precursor ions are well-separated.

Figure 3: Workflow for the bioanalysis of Hexestrol using this compound.

Safety and Handling

Hexestrol is a potent synthetic estrogen and should be handled with appropriate precautions. As this compound is chemically identical in its biological activity, it must be treated with the same level of care.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder.

-

Storage: Store in a tightly sealed container at the recommended temperature of -20°C, away from light and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the quantitative analysis of Hexestrol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to meet stringent regulatory requirements for pharmacokinetic, toxicokinetic, and other bioanalytical studies. A thorough understanding of its properties, synthesis, and application ensures the generation of reliable and high-quality data in drug development and related scientific fields.

References

The Role and Mechanism of Hexestrol-d6 as an Internal Standard in Quantitative Mass Spectrometry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of bioanalysis and pharmaceutical research, the precise and accurate quantification of analytes is paramount. Isotope dilution mass spectrometry (IDMS) stands as a gold-standard technique for achieving the highest level of accuracy and precision. This guide provides an in-depth exploration of the mechanism of action of Hexestrol-d6, a deuterated derivative of the synthetic estrogen Hexestrol, when employed as an internal standard in quantitative mass spectrometry assays. We will delve into the fundamental principles of isotope dilution, the unique advantages conferred by stable isotope-labeled standards, and the practical application of this compound in a validated bioanalytical workflow. This document is intended for scientists and researchers seeking to implement robust and reliable quantitative methods in their laboratories.

Introduction: The Imperative for Precision in Bioanalysis

The quantitative determination of xenobiotics and endogenous molecules in complex biological matrices is a cornerstone of drug discovery, development, and clinical monitoring. The inherent variability in sample preparation, instrument response, and matrix effects can significantly compromise the accuracy and reproducibility of analytical data.[1][2] To mitigate these challenges, the use of an internal standard is an essential component of a robust bioanalytical method.[3] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection.[3] Stable isotope-labeled internal standards, particularly deuterated compounds, have emerged as the preferred choice in mass spectrometry-based quantification due to their near-identical chemical properties to the analyte.[4][5]

This guide focuses on this compound, the deuterated analog of Hexestrol, a synthetic nonsteroidal estrogen.[6][7][8] We will elucidate its mechanism of action as an internal standard, providing a comprehensive understanding of how it ensures data integrity in quantitative assays.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that enables the accurate determination of the concentration of an analyte in a sample.[][10][11][12] The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample.[10][12] This standard, in our case this compound, is chemically identical to the endogenous analyte (Hexestrol) but has a different mass due to the incorporation of stable isotopes (deuterium).[4]

The added internal standard and the analyte are assumed to be in isotopic equilibrium after thorough mixing.[] Subsequently, the sample is processed, and the ratio of the signal intensity of the analyte to the internal standard is measured by a mass spectrometer.[10] Because the analyte and the internal standard exhibit nearly identical behavior during sample preparation and analysis, any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.[5] This preserves the ratio of their signal intensities, allowing for accurate quantification even with incomplete sample recovery.[13]

Why Deuterated Standards?

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule results in a compound that is chemically and structurally very similar to the parent molecule but with a higher molecular weight.[3][4] This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection of both the analyte and the internal standard. The key advantages of using deuterated internal standards include:

-

Co-elution in Chromatography: Due to their similar physicochemical properties, the analyte and the deuterated internal standard co-elute in liquid chromatography (LC) or gas chromatography (GC).[3][4] This is crucial for correcting matrix effects, which can vary across the chromatographic peak.

-

Similar Ionization Efficiency: In the ion source of the mass spectrometer, the analyte and the internal standard exhibit nearly identical ionization efficiencies.[3][4] This ensures that any fluctuations in ionization conditions affect both compounds equally.

-

Correction for Sample Loss: Any loss of material during sample extraction, cleanup, and transfer will affect both the analyte and the internal standard to the same extent, thus not altering their ratio.[5]

Hexestrol and this compound: A Comparative Overview

Hexestrol is a synthetic nonsteroidal estrogen that has been used in medical applications.[6][7][14] Its chemical structure and properties are well-characterized.[8][15]

| Property | Hexestrol | This compound |

| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₁₆D₆O₂ |

| Molecular Weight | 270.37 g/mol | 276.4 g/mol |

| Chemical Structure | 4,4'-(1,2-diethylethane-1,2-diyl)diphenol | 4,4'-(1,2-di(ethyl-d3)ethane-1,2-diyl)diphenol |

The six deuterium atoms in this compound provide a significant mass shift of 6 Da, which is easily resolved from the native Hexestrol in a mass spectrometer, preventing isotopic crosstalk.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard lies in its ability to track the analyte (Hexestrol) through every stage of the analytical workflow. This mechanism can be broken down into three key phases: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection.

Phase 1: Sample Preparation

During sample preparation, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, both Hexestrol and this compound will exhibit nearly identical partitioning behavior and recovery rates.[5] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

Figure 1: Workflow of sample preparation with this compound.

Phase 2: Chromatographic Separation

In a liquid chromatography system, Hexestrol and this compound, due to their identical chemical structures (apart from the isotopic substitution), will have virtually the same retention time.[3] This co-elution is critical for ensuring that both compounds experience the same matrix effects at the point of elution into the mass spectrometer.

Phase 3: Mass Spectrometric Detection

Upon entering the mass spectrometer's ion source, both molecules will ionize with similar efficiency. In the mass analyzer, they are separated based on their mass-to-charge ratio (m/z). The detector then measures the ion intensity for each compound. The ratio of the peak area of Hexestrol to the peak area of this compound is then used for quantification.

Sources

- 1. youtube.com [youtube.com]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Hexestrol - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. HEXESTROL CAS#: 84-16-2 [amp.chemicalbook.com]

- 15. caymanchem.com [caymanchem.com]

Hexestrol-d6: A Technical Guide for Researchers

This guide provides an in-depth technical overview of Hexestrol-d6, a deuterated analog of the synthetic non-steroidal estrogen, Hexestrol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, applications, and analytical methodologies related to this stable isotope-labeled compound.

Introduction: The Role of Deuterated Standards in Modern Analytics

In the landscape of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, the use of stable isotope-labeled internal standards is paramount. Deuterium-labeled compounds, such as this compound, are ideal for mass spectrometry-based applications. Their chemical behavior is nearly identical to their unlabeled counterparts, yet they are distinguishable by their higher mass. This distinction allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical data.[1][2]

This compound serves as an invaluable tool for the precise quantification of Hexestrol.[3] Hexestrol itself is a compound of significant biological interest due to its potent estrogenic activity, binding to both estrogen receptor α (ERα) and ERβ.[3][4] Its historical use in estrogen replacement therapy and cancer treatment, coupled with concerns about its potential as an endocrine disruptor, necessitates sensitive and reliable analytical methods for its monitoring.[5][6]

Physicochemical Properties of this compound

This compound is characterized by the substitution of six hydrogen atoms with deuterium. While multiple deuterated forms exist, this guide focuses on the commonly utilized variants. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C18H16D6O2 | [][8] |

| Molecular Weight | ~276.4 g/mol | [][8] |

| CAS Number | 1219798-48-7 (meso, hexane-d6) or 1215476-12-2 (diethyl-d6) | [3][][8][9] |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage | 2-8°C Refrigerator | [10] |

Core Application: Internal Standard in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Hexestrol in various biological and environmental matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Rationale for Use

The co-extraction of this compound with the unlabeled Hexestrol from the sample matrix accounts for any analyte loss during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] During chromatographic separation, both compounds co-elute. In the mass spectrometer, they are ionized and detected at different mass-to-charge ratios (m/z), allowing for the accurate determination of the native analyte concentration by calculating the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocol: Quantification of Hexestrol in a Biological Matrix via LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of Hexestrol from a biological matrix, such as pork tissue, using this compound as an internal standard.[11]

Sample Preparation and Fortification

-

Homogenize 5 g of the tissue sample.

-

Spike the homogenate with a known concentration of this compound solution.

-

Add 5 mL of methanol and 20 mL of water to the sample in a 50 mL centrifuge tube.[11]

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 5,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for solid-phase extraction.[11]

Solid-Phase Extraction (SPE)

-

Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[11]

-

Load the supernatant from the previous step onto the SPE cartridge at a flow rate of approximately 1 mL/min.[11]

-

Wash the cartridge with 3 mL of 35% methanol in water to remove interfering substances.[11]

-

Dry the cartridge under a vacuum for 5 minutes.

-

Elute the analyte and the internal standard with 5 mL of methanol.[11]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 20% methanol in water) and filter through a 0.2 µm filter before LC-MS/MS analysis.[11]

LC-MS/MS Analysis

-

LC Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm) is suitable for separation.[11]

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for the analysis of Hexestrol.[12]

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Hexestrol and this compound in Multiple Reaction Monitoring (MRM) mode.

The workflow for this analytical procedure is visualized in the following diagram:

Mechanism of Action of Hexestrol: Estrogen Receptor Signaling

As an estrogenic compound, Hexestrol exerts its biological effects by binding to estrogen receptors (ERs). The deuterated form, this compound, is expected to have the same biological activity. The canonical signaling pathway is depicted below.

Sources

- 1. This compound - Traceable Reference Standard for Residue Analysis (CAS 103244-14-0) [witega.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hexestrol - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS 1215476-12-2 | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. agilent.com [agilent.com]

- 12. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

The Isotopic Distinction: A Technical Guide to Hexestrol and Hexestrol-d6 for Researchers

In the landscape of endocrine research and bioanalytical chemistry, the precision of experimental design is paramount. The choice of reagents, particularly in quantitative analysis, can dictate the reliability and reproducibility of data. This guide provides an in-depth technical exploration of Hexestrol and its deuterated analogue, Hexestrol-d6, tailored for researchers, scientists, and drug development professionals. We will delve into the core differences between these two compounds, elucidating the scientific rationale behind the use of isotopically labeled standards and providing practical insights into their application.

Understanding Hexestrol: A Synthetic Estrogen with a Complex History

Hexestrol is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group of compounds.[1][2] Structurally, it is a hydrogenated derivative of diethylstilbestrol (DES).[3] First described in 1938, it was historically used for estrogen replacement therapy and in the treatment of certain hormone-dependent cancers.[1][2] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), thereby mimicking the effects of endogenous estrogens.[2] However, due to concerns about its carcinogenic potential, its clinical use has been largely discontinued.[2] Today, Hexestrol is primarily utilized as a research chemical to investigate estrogenic pathways and endocrine disruption.

The metabolism of Hexestrol primarily occurs in the liver, involving hydroxylation and subsequent conjugation. A key metabolite is 3'-hydroxyhexestrol, formed through cytochrome P450-mediated oxidation.[3] This metabolic pathway is a critical consideration in pharmacokinetic and toxicological studies.

The Advent of this compound: A Deuterated Internal Standard

This compound is a stable isotope-labeled version of Hexestrol. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. Specifically, the deuterium atoms are located on the hexane backbone of the molecule, with the formal chemical name being 4,4'-(hexane-3,4-diyl-2,2,3,4,5,5-d6)diphenol.[4] This seemingly subtle modification has profound implications for its application in analytical chemistry, particularly in mass spectrometry-based quantification.

The primary and most critical application of this compound is as an internal standard in quantitative analyses of Hexestrol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[4]

Core Differences at a Molecular Level

The fundamental distinction between Hexestrol and this compound lies in their isotopic composition. This difference gives rise to several key distinguishing characteristics that are leveraged in scientific research.

| Property | Hexestrol | This compound |

| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₁₆D₆O₂ |

| Molecular Weight | ~270.37 g/mol | ~276.41 g/mol |

| Isotopic Composition | Natural isotopic abundance | Enriched with six deuterium atoms |

| Primary Application | Research chemical, analyte | Internal standard for quantitative analysis |

The Mass Shift: A Cornerstone of Quantitative Analysis

The most significant consequence of deuteration is the increase in molecular weight. This mass difference of approximately 6 Daltons allows mass spectrometers to easily distinguish between Hexestrol and this compound, even when they co-elute from a chromatography column. This is the foundational principle behind its use as an internal standard for isotope dilution mass spectrometry (IDMS).

Diagram: Structural Difference between Hexestrol and this compound

A diagram illustrating the structural relationship and key property differences between Hexestrol and its deuterated analog, this compound.

The Kinetic Isotope Effect (KIE): Implications for Metabolism

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.

In the context of Hexestrol metabolism, the hydroxylation of the hexane chain is a key metabolic step. Since this compound is deuterated on this chain, it is anticipated that its rate of metabolism at these positions would be slower than that of unlabeled Hexestrol. This can lead to altered pharmacokinetic profiles, a principle that is sometimes intentionally exploited in drug development to improve a drug's metabolic stability.[6][7] While the specific KIE for this compound metabolism has not been extensively reported in the literature, the theoretical principle suggests a potential for a reduced rate of metabolic clearance compared to its non-deuterated counterpart.

Application in Quantitative Bioanalysis: An Experimental Workflow

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the results.

Below is a representative experimental workflow for the quantification of Hexestrol in a biological matrix (e.g., serum) using this compound as an internal standard via LC-MS/MS. This protocol is a composite based on established methods for the analysis of estrogens and other small molecules in biological fluids.[2][7]

Diagram: LC-MS/MS Workflow for Hexestrol Quantification

A schematic of the typical workflow for the quantification of Hexestrol in a biological sample using this compound as an internal standard with LC-MS/MS.

Step-by-Step Experimental Protocol

Objective: To accurately quantify the concentration of Hexestrol in human serum using this compound as an internal standard by LC-MS/MS.

1. Sample Preparation:

-

Spiking: To 100 µL of serum sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the spiked serum sample to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Hexestrol from matrix components (e.g., 50% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ionization Mode: ESI Negative.

-

Multiple Reaction Monitoring (MRM): Monitor the following transitions (Note: These are representative transitions and should be optimized on the specific instrument):

-

Hexestrol: Precursor ion (m/z) 269.2 → Product ion (m/z) 133.1

-

This compound: Precursor ion (m/z) 275.2 → Product ion (m/z) 137.1

-

-

3. Data Analysis:

-

Integrate the peak areas for both the Hexestrol and this compound MRM transitions.

-

Calculate the ratio of the peak area of Hexestrol to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Hexestrol standards.

-

Determine the concentration of Hexestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: The Imperative of Isotopic Labeling in Modern Research

The key difference between Hexestrol and this compound—the presence of six deuterium atoms—is the very reason for the latter's existence and utility in high-level scientific research. This compound is not merely a variant of Hexestrol; it is an indispensable tool that enables accurate and reliable quantification. By understanding the principles of isotopic labeling, the kinetic isotope effect, and the practical application of these molecules in advanced analytical techniques, researchers can ensure the integrity and validity of their experimental data. This in-depth knowledge is crucial for advancing our understanding of endocrine systems, drug metabolism, and the impact of xenobiotics on biological systems.

References

-

Liehr, J. G., Ballatore, A. M., Dague, B. B., & Ulubelen, A. A. (1985). Carcinogenicity and metabolic activation of hexestrol. Chemico-biological interactions, 55(1-2), 157–176. [Link]

-

Wikipedia. (2023). Hexestrol. [Link]

-

Grokipedia. (2026). Hexestrol. [Link]

-

Agilent Technologies. (2013). Bond Elut Plexa Sample Preparation for LC/MS/MS Determination of Hormones in Pork. [Link]

-

Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. [Link]

-

Zhang, Y., Zhou, J., & Li, Z. (2012). Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst, 137(3), 738–745. [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

Sources

- 1. Analysis of diethylstilbestrol, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Safe Handling of Hexestrol-d6 for Research Applications

Introduction: Hexestrol is a potent synthetic non-steroidal estrogen known for its high affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ).[1] Its robust estrogenic activity, coupled with its classification as a carcinogen, necessitates stringent handling protocols.[2][3] Hexestrol-d6, its deuterated analogue, serves as a critical internal standard for the precise quantification of hexestrol in biological matrices using mass spectrometry.[4] The strategic replacement of hydrogen with deuterium atoms provides a distinct mass shift without significantly altering the chemical properties, enabling accurate analytical measurements.[5]

However, the potent biological activity of the parent molecule remains. The isotopic label does not render the compound safe, and a 1985 study confirmed that deuterated hexestrol retains carcinogenic potential comparable to its non-deuterated counterpart.[6] Therefore, all safety and handling procedures must be dictated by the significant toxicological risks of hexestrol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely in a laboratory setting, integrating risk assessment, engineering controls, and detailed handling protocols to protect personnel and ensure experimental integrity.

Section 1: Compound Profile and Physicochemical Properties

Mechanism of Action and Application

Hexestrol exerts its biological effects by mimicking natural estrogens. It binds with high affinity to nuclear estrogen receptors, stimulating RNA and protein synthesis and promoting DNA replication.[1][7] This potent agonism underlies its historical use in treating hormone-dependent cancers and estrogen deficiencies, but also its significant risk as an endocrine disruptor.[1]

This compound is synthesized for use as a stable isotope-labeled internal standard in analytical chemistry.[4][8] In quantitative mass spectrometry (LC-MS or GC-MS), a known amount of the deuterated standard is spiked into a sample. Because this compound co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, it provides a reliable reference for accurately calculating the concentration of the target analyte, correcting for variations in sample preparation and instrument response.[5]

Physicochemical Data

The fundamental properties of Hexestrol and its deuterated analogue are summarized below. For safety purposes, the toxicological properties of the non-deuterated form should be considered fully applicable to the deuterated standard.

| Property | Hexestrol | This compound | Reference(s) |

| CAS Number | 84-16-2 | 1219798-48-7 | [3][4] |

| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₁₆D₆O₂ | [3][4] |

| Molar Mass | 270.4 g/mol | 276.4 g/mol | [3][4] |

| Appearance | Crystalline solid | White Solid | [1][9] |

| Solubility | Soluble in DMF, DMSO, Ethanol | Slightly soluble in DMSO, Methanol | [3][4] |

| Storage | Room Temperature | -20°C (Long-term) | [4] |

| Stability | Light-sensitive | Stable for ≥ 4 years at -20°C | [1][4] |

Section 2: Hazard Identification and Toxicological Assessment

The primary directive for handling this compound is to treat it with the same precautions as its non-deuterated, carcinogenic parent compound. The isotopic labeling has no mitigating effect on its potent hormonal activity or carcinogenic risk.

-

Carcinogenicity: Hexestrol is structurally related to diethylstilbestrol (DES), a known human carcinogen.[1] Animal studies have demonstrated that hexestrol induces kidney tumors in male Syrian hamsters.[3] A key study directly comparing hexestrol and a deuterated version found that both compounds resulted in renal carcinoma in 90-100% of treated animals, confirming that deuteration does not reduce this carcinogenic risk.[6]

-

High Hormonal Potency: As a potent estrogen receptor agonist, this compound is a powerful endocrine-disrupting compound.[10] Inadvertent exposure, even at low levels, can elicit significant and undesirable physiological effects. Routes of exposure include inhalation of airborne particles, dermal absorption, and accidental ingestion.[11]

-

Acute Effects: Safety data sheets indicate risks of skin irritation, serious eye irritation, and potential for allergic skin reactions upon contact.[12]

| Hazard Statement | GHS Classification | Reference |

| Causes skin irritation | H315 | [12] |

| May cause an allergic skin reaction | H317 | [12] |

| Causes serious eye irritation | H319 | [12] |

| Suspected of causing cancer | Carcinogenicity Category 2 | [13] |

Section 3: A Risk-Based Framework Using the Hierarchy of Controls

To effectively mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures to minimize operator exposure.

Caption: Hierarchy of Controls applied to this compound handling.

Engineering Controls: The Primary Barrier

Due to the high potency and carcinogenic nature of this compound, standard chemical fume hoods are insufficient for handling the solid compound as they do not protect from surface contamination or exposure during manipulations.

-

Containment Ventilated Enclosures (CVEs) or Gloveboxes: All handling of solid this compound, especially weighing, must be performed within a CVE (also known as a powder containment hood) or a glovebox isolator.[11][14] These systems are designed with specific airflow patterns and high-efficiency particulate air (HEPA) filtration to contain aerosolized particles at the source, providing a much higher degree of operator protection.

Administrative Controls: Safe Work Practices

-

Designated Areas: All work with this compound must be restricted to a designated and clearly marked area to prevent cross-contamination.

-

Training: Personnel must receive documented training on the specific hazards of this compound, the proper use of engineering controls, and the detailed SOPs for handling, spill cleanup, and waste disposal.[11]

-

Medical Surveillance: Institutions should consider a medical surveillance program for personnel who regularly handle highly potent hormonal compounds.

Personal Protective Equipment (PPE): The Final Layer of Protection

PPE is not a substitute for robust engineering controls but serves as essential secondary protection.

-

Gloves: Double-gloving with nitrile gloves is required. The outer gloves should be removed and disposed of as hazardous waste immediately after handling the compound, before leaving the containment area.

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[13]

-

Body Protection: A disposable, solid-front lab coat should be worn over personal clothing.

-

Respiratory Protection: A NIOSH-approved respirator may be required for certain procedures, such as cleaning up large spills, as determined by an institutional risk assessment.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for minimizing exposure risk.

Protocol 4.1: Receiving and Storage

-

Inspection: Upon receipt, move the unopened package to the designated potent compound handling area. Inspect the package for any signs of damage or leakage.

-

Verification: Don appropriate PPE (lab coat, single pair of gloves, eye protection). Open the shipping package and verify the container integrity and label information.

-

Storage: Immediately transfer the manufacturer's vial to a labeled, sealed, and unbreakable secondary container. Store this container in a locked freezer at -20°C, as recommended for long-term stability.[4] The storage location must be clearly marked with a "Potent Carcinogen" warning sign.

Protocol 4.2: Weighing the Solid Compound

This is the highest-risk activity and must be performed with meticulous care.

-

Preparation: Ensure the CVE or glovebox is operating correctly. Decontaminate the interior surfaces before starting. Place all necessary equipment (analytical balance, spatulas, weigh paper/boats, vial for dissolution) inside the enclosure.

-

PPE: Don full PPE, including double nitrile gloves.

-

Handling: Allow the this compound vial to equilibrate to room temperature inside the enclosure before opening to prevent moisture condensation.[15]

-

Weighing: Carefully transfer the required amount of solid from the primary container to a tared weigh boat or directly into the final dissolution vial. Use dedicated, labeled spatulas. Avoid any actions that could generate dust.

-

Post-Weighing: Immediately and securely cap the primary this compound vial.

-

Cleanup: Using a wetted wipe or a HEPA-filtered vacuum, carefully clean the spatula, balance, and surrounding surfaces inside the enclosure. All cleaning materials are considered hazardous waste.

Protocol 4.3: Solution Preparation

-

Location: This procedure should be completed within the CVE immediately after weighing.

-

Dissolution: Using a calibrated pipette, add the appropriate solvent directly to the vial containing the weighed this compound. This "wetting" technique minimizes the risk of powder aerosolization.

-

Sealing & Labeling: Cap the vial securely. If vortexing or sonicating is required, ensure the cap is tightly sealed. The final solution vial must be clearly labeled with the compound name (this compound), concentration, solvent, date, and appropriate hazard warnings.

-

Storage: Store the solution in a labeled secondary container in a refrigerator or freezer as appropriate for the solvent used.

Section 5: Emergency Response and Decontamination

Rapid and correct response to spills or personnel exposure is vital.

Caption: Workflow for responding to a this compound spill or exposure.

Spill Response

-

Minor Solid Spill (inside a CVE): Collect material carefully using wetted wipes or a dedicated HEPA vacuum. Decontaminate the area.

-

Spill Outside of Containment:

-

Evacuate the immediate area and alert others. Restrict access.

-

Consult the Safety Data Sheet.[13]

-

Don full PPE, including a respirator if necessary.

-

Gently cover the solid spill with an absorbent material wetted with water or another suitable solvent to prevent dust from becoming airborne. DO NOT sweep dry powder.

-

Collect the contaminated material using scoops or forceps and place it into a labeled, sealed container for hazardous waste.

-

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and water for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12]

-

Inhalation: Move the affected person to fresh air.

-

Ingestion: Do not induce vomiting.

-

Action for all exposures: Seek immediate medical attention after initial first aid.[13] Provide the medical team with the Safety Data Sheet.

Decontamination and Waste Disposal

-

Waste: All materials that have come into contact with this compound are considered potent hazardous waste. This includes gloves, lab coats, weigh boats, pipette tips, and cleaning materials. Dispose of all waste in sealed, clearly labeled containers according to institutional and local regulations for carcinogenic waste.[12]

-

Decontamination: Surfaces and equipment should be decontaminated using a validated procedure. This may involve washing with a surfactant solution followed by solvent rinses. All cleaning materials must be disposed of as hazardous waste.

Conclusion

This compound is an invaluable tool for bioanalytical research, enabling precise and accurate quantification of its potent parent compound. However, its utility is inextricably linked to the profound biological hazards it presents. The carcinogenic and endocrine-disrupting properties of hexestrol are fully retained in its deuterated form, demanding a rigorous and uncompromising approach to safety. By implementing a multi-layered safety strategy rooted in the hierarchy of controls—prioritizing engineering solutions like containment ventilated enclosures and reinforcing them with strict administrative protocols and proper use of PPE—researchers can handle this compound with the high degree of caution it warrants. Adherence to the detailed procedures outlined in this guide is not merely a matter of compliance but a fundamental requirement for protecting the health and safety of laboratory personnel.

References

- Hexestrol - Grokipedia. (2026). Grokipedia.

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Hexestrol | Estrogen/progestogen Receptor agonist. AdooQ Bioscience.

- Hexestrol | Synthetic Estrogen. MedchemExpress.com.

- Technical Support Center: Navigating the Nuances of Deuter

- Hexestrol (CAS 84-16-2). Cayman Chemical.

- This compound (CAS 1219798-48-7). Cayman Chemical.

- Hexestrol | C18H22O2 | CID 192197. PubChem - NIH.

- This compound | CAS 1215476-12-2. LGC Standards.

- This compound | C18H22O2 | CID 46781693. PubChem - NIH.

- This compound - Traceable Reference Standard for Residue Analysis (CAS 103244-14-0).

- CAS No : 1215476-12-2| Chemical Name : this compound.

- Liehr, J.G., Ballatore, A.M., Dague, B.B., et al. (1985). Carcinogenicity and metabolic activation of hexestrol. Chem. Biol. Interact., 55(1-2), 157-176.

- Deuterated Compounds. (2025). Simson Pharma Limited.

- What determines if a compound has hormonal activity and are all hormonal compounds highly potent? Affygility Solutions.

- D6-Hexestrol Safety D

- This compound (hexane-2,2,3,4,5,5-d6) (meso). CDN Isotopes.

- Hexestrol Safety D

- Regulatory Considerations for Deuter

- Handling & Processing of Potent Compounds: A Holistic Approach. IPS.

-

Moreton, S., & Thomson, P. (2015). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 25(6), 631-635. [Link]

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).

- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Carcinogenicity and metabolic activation of hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Traceable Reference Standard for Residue Analysis (CAS 103244-14-0) [witega.de]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. genovior.com.tw [genovior.com.tw]

- 11. agnopharma.com [agnopharma.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. fishersci.com [fishersci.com]

- 14. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

Abstract

In the landscape of quantitative mass spectrometry, achieving accurate, precise, and reproducible results is the bedrock of reliable scientific discovery and regulatory submission. This technical guide delves into the core principles, applications, and nuanced considerations of using deuterated internal standards, the undisputed gold standard for quantitative bioanalysis. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating the myriad sources of variability inherent in complex sample matrices and analytical instrumentation. This guide will explore the fundamental advantages of the stable isotope dilution technique, provide a detailed experimental protocol, and present quantitative data to underscore the superiority of this approach for researchers, scientists, and drug development professionals.

The Core Challenge in Quantitative Mass Spectrometry: Confronting Variability

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, prized for its exceptional sensitivity and selectivity.[1] However, the journey from raw sample to reliable data is fraught with potential sources of variability that can severely compromise accuracy and reproducibility. An ideal internal standard (IS) must navigate and correct for these fluctuations.[2]

The primary challenges include:

-

Matrix Effects: Co-eluting components from biological matrices (e.g., plasma, urine, tissue) can interfere with the ionization process in the mass spectrometer's source.[1] This leads to unpredictable signal suppression or enhancement, directly impacting the accuracy of quantification.[1]

-

Sample Preparation Inconsistencies: Multi-step extraction processes like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can suffer from variable analyte recovery between samples.[1][3] Any loss of analyte during these stages introduces significant error.

-

Instrumental Drift: Minor fluctuations in the performance of the LC and MS systems, such as changes in injection volume, pump performance, or detector sensitivity over an analytical run, can introduce systematic or random errors.[1][3]

To overcome these hurdles, an Internal Standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[1] The IS should mimic the physicochemical behavior of the analyte as closely as possible, thereby experiencing and correcting for the same variations.[1][4]

The Gold Standard Solution: Stable Isotope Dilution (SID)

The most effective way to meet the criteria of an ideal internal standard is to use a stable isotope-labeled (SIL) version of the analyte itself.[5][6] Deuterated standards, where one or more hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium (²H or D), are the most common and widely used form of SIL-IS.[5][7][8]

The fundamental principle behind their use is Stable Isotope Dilution (SID), a quantitative MS technique that provides the highest possible analytical specificity and accuracy.[7] Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical physicochemical properties.[7][9] This ensures they behave similarly during:

-

Sample Extraction and Cleanup: Any losses during sample processing will affect the analyte and the deuterated standard to the same extent.[7][10]

-

Chromatographic Separation: They typically co-elute with the analyte, ensuring they experience the same matrix effects at the same time.[5][9]

-

Ionization: They have the same ionization efficiency and are subject to the same degree of ion suppression or enhancement.[3][7]

However, due to the mass difference between hydrogen (~1.0078 u) and deuterium (~2.0141 u), the deuterated standard is easily distinguished from the native analyte by the mass spectrometer.[7][11] Quantification is therefore based on the ratio of the analyte's signal response to the known, constant concentration of the deuterated standard's response. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects or instrument drift, providing a robust and accurate measurement.

Caption: The principle of Stable Isotope Dilution using a deuterated standard.

The Kinetic Isotope Effect (KIE): A Critical Consideration

While deuterated standards are nearly perfect, a key physicochemical phenomenon that distinguishes them from the native analyte is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[12][13] This means that more energy is required to break a C-D bond.

This has two primary implications in the context of LC-MS analysis:

-

Metabolic Stability: If the site of deuteration is a position on the molecule that undergoes metabolic transformation (e.g., hydroxylation by a P450 enzyme), the rate of metabolism can be slower for the deuterated standard.[14] This is the principle behind developing "deuterated drugs" with improved pharmacokinetic profiles.[14][]

-

Chromatographic Separation: The difference in bond energy can lead to subtle differences in intermolecular interactions (like Van der Waals forces) with the chromatographic stationary phase.[16] This can sometimes result in a slight chromatographic separation between the analyte and its deuterated standard, where the deuterated compound often elutes slightly earlier in reversed-phase chromatography.[16][17]

If the separation is significant, the analyte and the internal standard may not experience the exact same matrix effect, which can compromise the accuracy of the quantification. Therefore, during method development, it is crucial to confirm the co-elution of the analyte and the deuterated standard.[18]

Caption: Bioanalytical workflow for Tacrolimus quantification.

Data & Quantitative Improvements

The theoretical advantages of using deuterated standards are consistently supported by empirical data. The use of a co-eluting SIL-IS dramatically improves the precision and accuracy of the assay, which is a critical requirement for regulatory bodies like the FDA and EMA. [4] Table 1: Comparison of Assay Performance

| Parameter | No Internal Standard | Structural Analog IS | Deuterated Standard (SIL-IS) |

|---|---|---|---|

| Precision (%CV) | 15-25% | 8-15% | < 5% |

| Accuracy (%Bias) | ± 20-30% | ± 10-20% | ± 5% |

| Robustness to Matrix Effects | Very Low | Moderate | High |

| Method Transferability | Low | Moderate | High |

Note: Values are representative of typical bioanalytical assays and highlight the significant improvements gained.

The investment in synthesizing or procuring a deuterated standard is far outweighed by the significant improvements in data integrity, method robustness, and the ultimate success of quantitative studies. [7][19]

Best Practices and Potential Pitfalls

To ensure the highest data quality, a Senior Application Scientist must remain vigilant about the nuances of using deuterated standards.

-

Isotopic Purity: The isotopic purity of the standard is critical. The presence of unlabeled analyte in the standard can lead to an underestimation of the analyte's true concentration. [7]High isotopic enrichment (≥98%) is required. [10]* Number and Position of Deuterium Labels:

-

A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk from the natural abundance of ¹³C in the analyte. [5][20] * Labels should be placed on metabolically stable positions to prevent in-vivo exchange and to ensure co-elution. [21]Placing deuterium on exchangeable sites (e.g., -OH, -NH, -COOH) should be avoided as they can be lost in solution. [22][23]* Potential for H/D Exchange: While stable, deuterium atoms can sometimes undergo back-exchange for hydrogen under certain pH or temperature conditions, or even in the mass spectrometer's ion source. [22]The stability of the label must be verified during method development.

-

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. [7]Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples—from sample preparation to instrumental detection—makes them the unequivocal gold standard for bioanalytical method development and validation. [4][7][11]By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence, ensuring the integrity and success of their research and development programs.

References

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Owa, A. F. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Tufi, A., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4565.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]

- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274.

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Motokawa, R., et al. (2020). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. Retrieved from [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

- Nakagawa, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2411.

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

- Issa, F., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biomolecules. Bioorganic & Medicinal Chemistry Letters, 29(10), 1234-1238.

-

Shah, K., & Karnes, H. T. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. Retrieved from [Link]

- Shah, K., & Karnes, H. T. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.

- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 491-508.

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. apo.ansto.gov.au [apo.ansto.gov.au]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 20. isotope.com [isotope.com]

- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. ukisotope.com [ukisotope.com]

Methodological & Application

Application Note: Quantitative Analysis of Hexestrol in Biological Matrices using Isotope Dilution LC-MS/MS with Hexestrol-d6

Abstract

This application note presents a robust and sensitive method for the quantification of hexestrol, a synthetic non-steroidal estrogen, in biological matrices. The protocol employs a stable isotope-labeled internal standard, Hexestrol-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotope dilution mass spectrometry (IDMS) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This methodology is crucial for applications in drug development, veterinary residue analysis, and environmental monitoring where reliable quantification of hexestrol at trace levels is required.

Introduction: The Rationale for Precise Hexestrol Quantification

Hexestrol is a synthetic estrogen that has been used in various applications, including as a growth promotant in livestock.[4] However, due to its potential adverse health effects, its use is now highly regulated in many countries.[5] Accurate and precise quantification of hexestrol residues in biological samples such as plasma, urine, and tissue is therefore essential for ensuring food safety and for pharmacokinetic studies in drug development.

Conventional analytical methods can be hampered by sample matrix complexity, leading to ion suppression or enhancement in mass spectrometry and affecting the accuracy of quantification.[6][7] The gold standard for overcoming these challenges is the use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) workflow.[8][9][10][11] this compound, a deuterated analog of hexestrol, is an ideal internal standard as it shares near-identical physicochemical properties with the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][3][12]

This application note provides a comprehensive, step-by-step protocol for the quantification of hexestrol using this compound, from sample preparation to data analysis, and includes guidelines for method validation.

Principle of the Method: Isotope Dilution Mass Spectrometry

The core of this protocol lies in the principle of isotope dilution. A known amount of this compound is added to the sample at the beginning of the workflow.[1] This "spiked" sample is then subjected to extraction and cleanup procedures. During analysis by LC-MS/MS, both the native hexestrol and the deuterated this compound are monitored simultaneously. Because the internal standard and the analyte behave almost identically during sample processing and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.[2] The ratio of the analytical signal of hexestrol to that of this compound is used to calculate the concentration of hexestrol in the original sample, providing a highly accurate and precise measurement that is independent of sample recovery.[10]

Experimental Protocol

Materials and Reagents

-

Hexestrol analytical standard (≥98% purity)

-

This compound internal standard (≥99% deuterated forms)[12]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[13]

-

Biological matrix (e.g., bovine plasma, porcine tissue)

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hexestrol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the hexestrol stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/kg).[14]

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

The following is a generalized SPE protocol that should be optimized for the specific matrix.

-

Sample Homogenization (for tissue): Homogenize 1 g of tissue with 4 mL of water.

-

Spiking: Add a known volume of the this compound internal standard spiking solution to 1 mL of plasma or tissue homogenate.

-

Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.[13]

-

Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.[14]

Experimental Workflow Diagram

Caption: Workflow for Hexestrol Quantification.

LC-MS/MS Instrumental Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

Table 1: MRM Transitions for Hexestrol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Hexestrol | 269.2 | 133.1 | 107.1 | 35 |

| This compound | 275.2 | 137.1 | 110.1 | 35 |

Note: The specific m/z values and collision energies should be optimized for the instrument used.[15]

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio of hexestrol to this compound against the concentration of the calibration standards. The concentration of hexestrol in the unknown samples is then determined using the linear regression equation derived from the calibration curve.[16]

Method Validation

The analytical method should be validated according to established guidelines (e.g., VICH GL49).[16][17][18] Key validation parameters include:

-

Linearity: The calibration curve should demonstrate a linear relationship between the concentration and the response, with a correlation coefficient (R²) of >0.99.[14]

-

Accuracy: Assessed by analyzing spiked control samples at different concentrations. The recovery should be within an acceptable range (e.g., 80-120%).[11]

-

Precision: Determined by replicate analyses of spiked samples. The relative standard deviation (RSD) should be <15% for both intra-day (repeatability) and inter-day (intermediate precision) measurements.[17][18]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is typically defined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.[19]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[18]

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity (R²) | >0.998 |

| Accuracy (Recovery) | 95-108% |

| Precision (RSD) | <10% |

| LOQ | 0.1 µg/kg |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of hexestrol in complex biological matrices. The implementation of isotope dilution mass spectrometry effectively mitigates matrix-induced inaccuracies, ensuring data of high quality for regulatory, research, and drug development purposes. This protocol is a valuable tool for any laboratory tasked with the analysis of hexestrol and other synthetic estrogens.

References

-

Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Regional Representation for the Americas. [Link]

-

Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions. ResearchGate. [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. [Link]

-

The optimized MRM conditions for three estrogens. ResearchGate. [Link]

-

VICH Topic GL49: Step 4 Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. European Medicines Agency (EMA). [Link]

-

GFI #208 - VICH GL49 - Validation of Analytical Methods. Regulations.gov. [Link]

-

Determination of Eight Estrogens in Milk by UHPLC and the Agilent 6495 Triple Quadrupole Mass Spectrometer. Agilent Technologies. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed. [Link]

-

Current strategies for quantification of estrogens in clinical research. PMC - NIH. [Link]

-

Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst (RSC Publishing). [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

-